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molecular formula C7H13NO4 B8600505 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane CAS No. 19639-74-8

2-Methyl-2-(3-nitropropyl)-1,3-dioxolane

Cat. No. B8600505
M. Wt: 175.18 g/mol
InChI Key: FTOVOZNFEBTZNV-UHFFFAOYSA-N
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar, a mixture of 2-methyl-2-(3-nitro-propyl)-[1,3]dioxolane (1.80 g, 10.27 mmol) and Pd/C 10% (176 mg) in dry MeOH (35 mL) was stirred at rt under atmospheric H2 for 11 h. The reaction mixture was then filtered and concentrated under reduced pressure to give the title compound as a colorless oil. LC-MS-conditions 02: tR=0.25 min; [M+H]+=146.41.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
176 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:7][CH2:8][CH2:9][N+:10]([O-])=O)[O:6][CH2:5][CH2:4][O:3]1>CO.[Pd]>[CH3:1][C:2]1([CH2:7][CH2:8][CH2:9][NH2:10])[O:6][CH2:5][CH2:4][O:3]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC1(OCCO1)CCC[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
Quantity
176 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt under atmospheric H2 for 11 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame dried round-bottomed flask equipped with a magnetic stir bar
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
CC1(OCCO1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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